molecular formula C15H20N2O3 B14019229 Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate

Katalognummer: B14019229
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: NPABYTUPAVMMGE-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a carbamoyl group, and a cyclohexyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate typically involves the protection of amino groups using benzyl carbamates. The process includes the reaction of benzyl chloroformate with the appropriate amine under controlled conditions. The reaction conditions often involve the use of bases such as triethylamine or pyridine to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amino acids and peptides during synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate is unique due to its specific structural features, such as the presence of both a benzyl group and a carbamoyl group attached to a cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C15H20N2O3

Molekulargewicht

276.33 g/mol

IUPAC-Name

benzyl N-[(1S,3R)-3-carbamoylcyclohexyl]carbamate

InChI

InChI=1S/C15H20N2O3/c16-14(18)12-7-4-8-13(9-12)17-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H2,16,18)(H,17,19)/t12-,13+/m1/s1

InChI-Schlüssel

NPABYTUPAVMMGE-OLZOCXBDSA-N

Isomerische SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)N

Kanonische SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.